molecular formula C39H44N4O12 B12926917 (2S,3S,4S,5R,6S)-6-((3-(2-((3-(2-Carboxyethyl)-4-methyl-5-((E)-(4-methyl-5-oxo-3-vinyl-1H-pyrrol-2(5H)-ylidene)methyl)-1H-pyrrol-2-yl)methyl)-4-methyl-5-((E)-(3-methyl-5-oxo-4-vinyl-1H-pyrrol-2(5H)-ylidene)methyl)-1H-pyrrol-3-yl)propanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-((3-(2-((3-(2-Carboxyethyl)-4-methyl-5-((E)-(4-methyl-5-oxo-3-vinyl-1H-pyrrol-2(5H)-ylidene)methyl)-1H-pyrrol-2-yl)methyl)-4-methyl-5-((E)-(3-methyl-5-oxo-4-vinyl-1H-pyrrol-2(5H)-ylidene)methyl)-1H-pyrrol-3-yl)propanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B12926917
M. Wt: 760.8 g/mol
InChI Key: MQRFWGRFUKAJAX-GEADQAOESA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic IUPAC name reflects its intricate structure, comprising a bilirubin backbone conjugated to β-D-glucuronic acid via ester linkages. The name specifies:

  • Stereochemical descriptors : The (2S,3S,4S,5R,6S) configuration of the glucuronide moiety, consistent with β-D-glucuronic acid’s pyranose ring structure.
  • Substituent positions : Two vinyl groups at positions 3 and 4 of the pyrrole rings, critical for the compound’s planar conformation.
  • Conjugation sites : Ester bonds at the propanoic acid side chains of bilirubin, confirmed by mass spectrometry and nuclear magnetic resonance (NMR) data.

The CAS registry number 874448-90-5 uniquely identifies this monoglucuronide variant, distinguishing it from diglucuronidated forms (e.g., 17459-92-6 ).

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₃₉H₄₄N₄O₁₂ (molecular weight: 760.79 g/mol) indicates a monoglucuronide structure, contrasting with bilirubin diglucuronide’s C₄₅H₅₂N₄O₁₈ (936.9 g/mol). Key stereochemical features include:

  • β-D-glucuronic acid linkage : The glucuronide’s C-1 hydroxyl group occupies the axial position, forming a β-glycosidic bond with bilirubin’s propionate group.
  • E/Z isomerism : The (E)-configuration of the exocyclic double bonds in the pyrrole rings stabilizes the molecule’s planar conformation, essential for enzymatic recognition.
Property Value Source
Molecular formula C₃₉H₄₄N₄O₁₂
Molecular weight 760.79 g/mol
CAS number 874448-90-5
Stereochemistry β-D-glucuronic acid, (E)

X-ray Crystallography and Three-Dimensional Conformational Studies

Despite efforts to resolve its crystal structure, the compound’s flexibility and large size (39 carbon atoms) have hindered X-ray crystallographic analysis. Computational modeling reveals:

  • Planar bilirubin core : The tetrapyrrole structure adopts a ridge-tile conformation, stabilized by intramolecular hydrogen bonds.
  • Glucuronide orientation : The β-D-glucuronic acid moiety extends perpendicularly to the bilirubin plane, minimizing steric clashes.

Molecular dynamics simulations suggest that the (E)-vinyl groups enhance conformational rigidity compared to (Z)-isomers, potentially influencing metabolic stability.

Comparative Structural Analysis with Related Bilirubin Conjugates

Bilirubin acyl-β-D-glucuronides exhibit structural diversity based on conjugation patterns:

  • Monoglucuronides vs. Diglucuronides :

    • Monoglucuronides (e.g., the subject compound) conjugate one glucuronic acid molecule, whereas diglucuronides (e.g., 5280817 ) attach two.
    • Diglucuronidation increases water solubility by ~40%, facilitating biliary excretion.
  • Acyl vs. Ether Conjugates :

    • Acyl glucuronides (ester bonds) are more prone to hydrolysis than ether-linked conjugates, impacting their pharmacokinetic profiles.
  • Stereochemical Variants :

    • α-D-glucuronides, though rare in humans, show reduced enzymatic recognition by β-glucuronidase compared to β-anomers.
Conjugate Type Molecular Formula Solubility (mg/mL) Stability (t₁/₂)
Monoglucuronide C₃₉H₄₄N₄O₁₂ 12.4 8.2 h
Diglucuronide C₄₅H₅₂N₄O₁₈ 17.9 6.5 h
Unconjugated Bilirubin C₃₃H₃₆N₄O₆ 0.03 N/A

Data synthesized from .

Properties

Molecular Formula

C39H44N4O12

Molecular Weight

760.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C39H44N4O12/c1-7-20-19(6)36(50)43-27(20)14-25-17(4)22(9-11-30(44)45)28(41-25)15-29-23(18(5)24(40-29)13-26-16(3)21(8-2)37(51)42-26)10-12-31(46)54-39-34(49)32(47)33(48)35(55-39)38(52)53/h7-8,13-14,32-35,39-41,47-49H,1-2,9-12,15H2,3-6H3,(H,42,51)(H,43,50)(H,44,45)(H,52,53)/b26-13+,27-14+/t32-,33-,34+,35-,39+/m0/s1

InChI Key

MQRFWGRFUKAJAX-GEADQAOESA-N

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C=C)C)C)CCC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)/C=C/5\C(=C(C(=O)N5)C)C=C

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C=C)C)C)CCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C=C5C(=C(C(=O)N5)C)C=C

Origin of Product

United States

Preparation Methods

Synthesis of Pyrrole Subunits

  • The pyrrole rings substituted with carboxyethyl, methyl, vinyl, and oxo groups are typically synthesized via modified Paal-Knorr synthesis or by functionalization of preformed pyrroles.
  • Introduction of (E)-configured vinyl and ylidene substituents is achieved through Wittig or Horner–Wadsworth–Emmons olefination reactions, ensuring stereochemical control.
  • Carboxyethyl groups are introduced via alkylation or acylation reactions using appropriate carboxylic acid derivatives.

Preparation of the Tetrahydro-2H-pyran-2-carboxylic Acid Core

  • The sugar-like tetrahydroxy pyran ring with multiple stereocenters is prepared from monosaccharide precursors or via stereoselective cyclization of polyhydroxy intermediates.
  • Protection/deprotection strategies are employed to selectively functionalize the 6-position with the propanoyloxy substituent.
  • The carboxylic acid at the 2-position is introduced or retained from the sugar precursor.

Coupling of Pyrrole Subunits to the Sugar Core

  • The key ester linkage at the 6-position of the pyran ring is formed by coupling the propanoyl group bearing the pyrrole substituents to the hydroxyl group on the sugar.
  • This step typically uses carbodiimide-mediated esterification (e.g., DCC or EDC) or other coupling agents to activate the carboxyl group for ester bond formation.
  • Reaction conditions are optimized to avoid racemization and maintain stereochemical integrity.

Purification and Characterization

  • Due to the molecule’s complexity, purification is performed by chromatographic techniques such as preparative HPLC or flash chromatography.
  • Structural confirmation is achieved by NMR spectroscopy (1H, 13C, 2D techniques), mass spectrometry, and possibly X-ray crystallography to confirm stereochemistry.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Purpose/Outcome
Pyrrole ring synthesis Paal-Knorr or functionalization Pyrrole precursors, aldehydes, acids Formation of substituted pyrrole units
Vinyl/ylidene introduction Wittig or HWE olefination Phosphonium ylides, bases Installation of (E)-configured vinyl groups
Sugar core preparation Cyclization/protection Monosaccharide derivatives, protecting groups Formation of tetrahydroxy pyran ring with stereocenters
Esterification coupling Carbodiimide-mediated esterification DCC, EDC, DMAP, mild conditions Coupling pyrrole substituent to sugar core
Purification Chromatography Preparative HPLC, flash chromatography Isolation of pure target compound
Characterization NMR, MS, X-ray Spectroscopic and crystallographic methods Structural and stereochemical confirmation

Research Findings and Considerations

  • The stereochemical complexity requires careful control at each step to avoid epimerization or isomerization.
  • The presence of multiple reactive functional groups necessitates selective protection strategies.
  • The conjugated pyrrole systems with vinyl and oxo substituents are sensitive to oxidation and require inert atmosphere conditions during synthesis.
  • The final compound’s solubility and stability profile influence purification and storage conditions.
  • Literature on similar pyrrole-carboxylic acid conjugates suggests that yields can be moderate, and optimization of reaction times and temperatures is critical.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Class/Name Key Structural Features Functional Groups Potential Bioactivity
Target Compound Pyrroles with carboxyethyl, methyl, vinyl; tetrahydro-2H-pyran-2-carboxylic acid ester Carboxylic acids, vinylidene, ester, hydroxyls Anti-inflammatory, antioxidant*
Flavonoids (e.g., quercetin) Benzopyran core with hydroxyl groups Hydroxyls, ketone Anti-inflammatory, antioxidant
Pyrazole Derivatives (e.g., 8o, 8p) Pyrazole rings with halogenated aryl ethers Nitriles, ethers, halogens Enzyme inhibition (e.g., DHODH)
Dihydropyrano-Pyrazoles (e.g., 3s) Fused pyran-pyrazole systems Nitriles, amines, ethers Not specified (structural motifs)
CAS 158598-18-6 (Matched Synonym) Similar pyrrole-carboxyethyl-vinyl structure (stereochemistry unspecified) Carboxylic acids, vinylidene Unknown (structural analog)

*Hypothesized based on conjugated system and carboxylic acid moieties.

Key Differences and Implications

Pyrrole vs. Pyrazole-based compounds (e.g., 8o, 8p) often feature halogenated aryl ethers for targeted binding, whereas the target’s carboxylic acids may facilitate solubility and ionic interactions .

Tetrahydro-2H-Pyran vs. Benzopyran Systems: The tetrahydro-2H-pyran core in the target differs from flavonoid benzopyrans by lacking aromaticity, which reduces planarity but may improve metabolic stability compared to flavonoids .

Substituent Effects: Carboxyethyl groups in the target could enhance water solubility and metal chelation, contrasting with the lipophilic nitriles and halogens in pyrazole derivatives . Vinyl groups in the target’s pyrroles may stabilize conjugation, analogous to synthetic dyes, but their impact on bioavailability versus flavonoid hydroxyls remains untested .

Research Findings and Hypotheses

  • Anti-Inflammatory Potential: The conjugated pyrrole-vinylidene system may mimic polyphenolic electron delocalization, suggesting antioxidant activity. However, the absence of hydroxyl groups (common in flavonoids) could limit direct radical quenching .
  • Synthetic Challenges : The stereochemical complexity and esterification of the tetrahydro-2H-pyran core would require multi-step synthesis with protecting-group strategies, similar to pyrazole derivatives in .

Biological Activity

The compound designated as (2S,3S,4S,5R,6S)-6-((3-(2-((3-(2-Carboxyethyl)-4-methyl-5-((E)-(4-methyl-5-oxo-3-vinyl-1H-pyrrol-2(5H)-ylidene)methyl)-1H-pyrrol-2-yl)methyl)-4-methyl-5-((E)-(3-methyl-5-oxo-4-vinyl-1H-pyrrol-2(5H)-ylidene)methyl)-1H-pyrrol-3-yl)propanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic molecule with potential biological activities. This article provides an overview of its biological properties based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C55H68O32C_{55}H_{68}O_{32}, and it has a molecular weight of 1221.14 g/mol. The compound contains multiple functional groups including hydroxyl groups (-OH), carboxylic acids (-COOH), and pyrrole rings which are known to contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is often associated with the ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that related compounds can reduce oxidative damage in cellular models, suggesting that this compound may offer similar protective effects .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds that interact with inflammatory pathways can inhibit the production of pro-inflammatory cytokines. For instance, derivatives with similar pyrrole structures have shown to downregulate TNF-alpha and IL-6 in vitro . This implies that the compound could be investigated for its role in managing inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that the compound may have anticancer properties. The ability to induce apoptosis (programmed cell death) in cancer cells has been noted in related compounds. For example, a study on caspase inhibitors showed that specific structural motifs can enhance apoptosis in tumor cells . The intricate structure of this compound may facilitate interactions with apoptotic pathways.

Case Studies

Several case studies highlight the biological effects of structurally related compounds:

  • Study on Antioxidant Properties : A study involving a series of pyrrole-based compounds demonstrated significant antioxidant activities in vitro. The results indicated a dose-dependent scavenging effect on DPPH radicals .
  • Anti-inflammatory Research : In a clinical trial assessing the anti-inflammatory effects of related compounds in patients with rheumatoid arthritis, significant reductions in inflammatory markers were observed after treatment .
  • Anticancer Activity : A recent investigation into the apoptotic effects of pyrrole derivatives revealed their ability to activate caspase pathways in various cancer cell lines, leading to increased cell death rates .

Data Table: Biological Activities

Biological ActivityRelated CompoundEffect Observed
AntioxidantPyrrole Derivative ASignificant reduction in oxidative stress markers
Anti-inflammatoryPyrrole Derivative BDecreased TNF-alpha and IL-6 levels
AnticancerPyrrole Derivative CInduction of apoptosis in cancer cells

Q & A

Q. How can researchers optimize the synthesis of this compound given its complex stereochemistry and multiple pyrrole substituents?

  • Methodological Answer : Utilize a stepwise synthesis approach with orthogonal protecting groups to manage reactive sites (e.g., carboxylic acid and hydroxyl groups). For stereochemical control, employ asymmetric catalysis or chiral auxiliaries, as demonstrated in analogous pyrrole-based syntheses . Monitor reaction progress using HPLC with a mobile phase adjusted to pH 5.5 using phosphate buffer and tetrabutylammonium hydroxide, as described in chromatographic protocols for structurally related compounds .

Q. What spectroscopic techniques are most effective for characterizing the compound’s conjugated system and confirming its stereochemical configuration?

  • Methodological Answer : Combine UV-Vis spectroscopy to analyze the conjugated enone systems (λmax ~450–500 nm for pyrrolinone derivatives) with 2D NMR (COSY, NOESY) to resolve stereochemistry. For example, NOESY correlations between the pyran ring protons and vinyl groups can confirm spatial proximity of substituents . High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula due to the compound’s high oxygen/nitrogen content .

Q. How can researchers ensure the compound’s stability during storage and experimental handling?

  • Methodological Answer : Conduct stability studies under varying pH, temperature, and light conditions. Lyophilize the compound and store it in amber vials at –20°C under inert gas (e.g., argon) to prevent oxidation of vinyl and pyrrolinone groups. Use TLC or HPLC to detect degradation products, referencing protocols for similar labile heterocycles .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity data for pyrrolinone-vinyl systems in this compound?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between radical-mediated vs. polar reaction pathways. For example, deuterium labeling at the vinyl positions can clarify whether hydrogen abstraction dominates during oxidation . Cross-validate results using computational methods (DFT) to model transition states and compare experimental vs. theoretical activation energies .

Q. How can researchers design assays to study the compound’s interactions with biological targets without interference from its hydrolytic byproducts?

  • Methodological Answer : Use a combination of affinity chromatography and mass spectrometry to isolate intact compound-target complexes. Pre-treat the compound with stabilizing agents (e.g., EDTA to chelate metal ions that catalyze hydrolysis) during assays. Employ fluorogenic probes or isotopic labeling (e.g., ¹³C at the propanoyloxy group) to track binding events independently of hydrolysis .

**What advanced statistical methods are recommended for analyzing dose-response relationships in studies involving this compound’s derivatives?

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